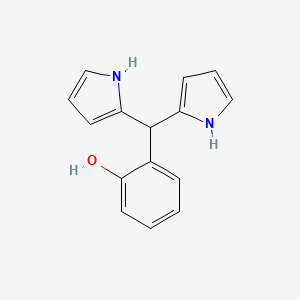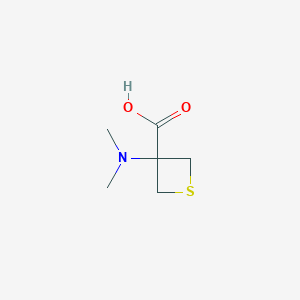
8-Bromo-1-(2,2,2-trifluoroethoxy)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-1-(2,2,2-trifluoroethoxy)isoquinoline is a chemical compound with the molecular formula C11H7BrF3NO and a molecular weight of 306.08 g/mol . This compound is part of the isoquinoline family, which is known for its diverse applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
The reaction conditions often require the use of bromine in nitrobenzene to achieve high yields . Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, ensuring purity and consistency.
Analyse Chemischer Reaktionen
8-Bromo-1-(2,2,2-trifluoroethoxy)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bromine , nitrobenzene , and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-Bromo-1-(2,2,2-trifluoroethoxy)isoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 8-Bromo-1-(2,2,2-trifluoroethoxy)isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8-Bromo-1-(2,2,2-trifluoroethoxy)isoquinoline include:
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: Shares the trifluoroethoxy group but differs in the core structure.
8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline: Another compound with a similar functional group but a different heterocyclic core.
The uniqueness of this compound lies in its specific combination of the isoquinoline core with the trifluoroethoxy and bromine substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H7BrF3NO |
|---|---|
Molekulargewicht |
306.08 g/mol |
IUPAC-Name |
8-bromo-1-(2,2,2-trifluoroethoxy)isoquinoline |
InChI |
InChI=1S/C11H7BrF3NO/c12-8-3-1-2-7-4-5-16-10(9(7)8)17-6-11(13,14)15/h1-5H,6H2 |
InChI-Schlüssel |
LVTMRKXCJJPHCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)C(=NC=C2)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Amino-6-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12860174.png)
